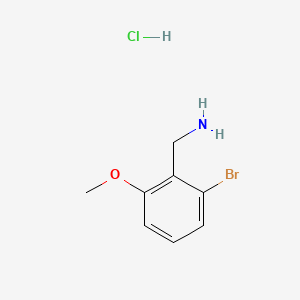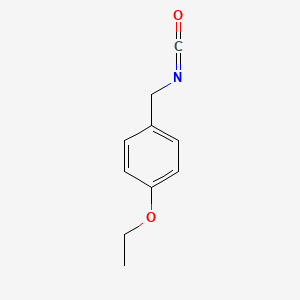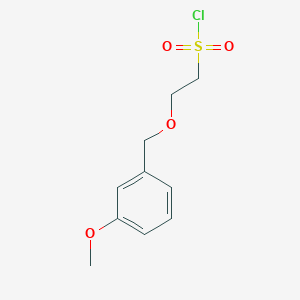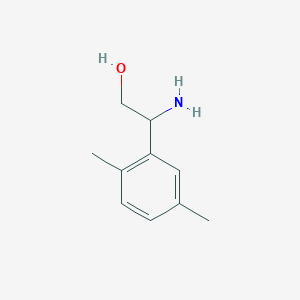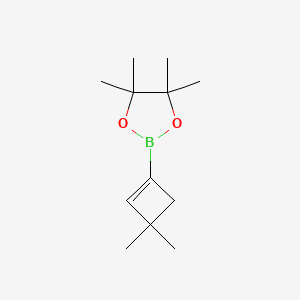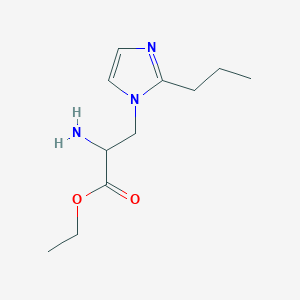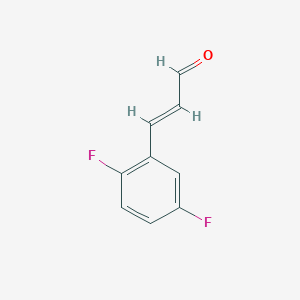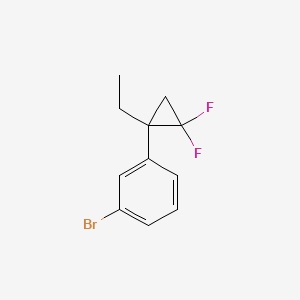
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C11H11BrF2. This compound features a benzene ring substituted with a bromine atom and a 1-ethyl-2,2-difluorocyclopropyl group. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the 1-ethyl-2,2-difluorocyclopropyl group. This can be achieved through the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a catalyst.
Bromination: The next step involves the bromination of the benzene ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the cyclopropyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, affecting their activity and function. The cyclopropyl group adds strain to the molecule, making it more reactive in certain biochemical pathways .
Comparación Con Compuestos Similares
1-Bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: This compound has a similar structure but differs in the position of the bromine atom, which can affect its reactivity and applications.
1-Bromo-3-(2,2-difluorocyclopropyl)benzene: Similar to the target compound but lacks the ethyl group, which can influence its chemical properties and uses.
1-Bromo-3-(1-methyl-2,2-difluorocyclopropyl)benzene: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Propiedades
Fórmula molecular |
C11H11BrF2 |
|---|---|
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
1-bromo-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |
InChI |
InChI=1S/C11H11BrF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Clave InChI |
WSNZVYJMDDKCJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1(F)F)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


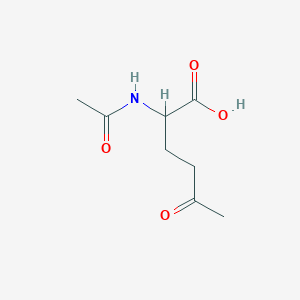
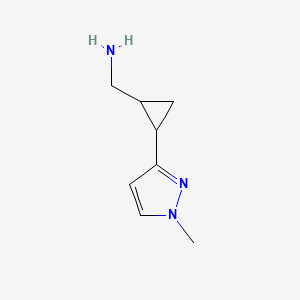

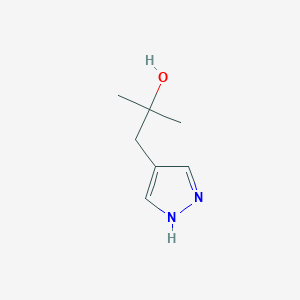
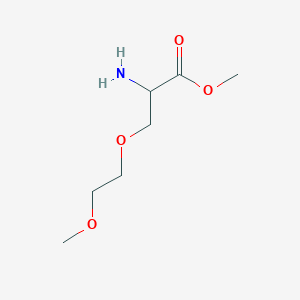
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
